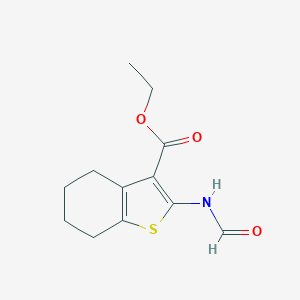

Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a formylamino (-NHCHO) group at position 2 and an ethyl ester (-COOEt) at position 2. This structure is part of a broader class of bioactive molecules, where modifications to the acyl group on the amino moiety influence physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-formamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-12(15)10-8-5-3-4-6-9(8)17-11(10)13-7-14/h7H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDACDHZGQDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiophene core. This intermediate is then subjected to formylation using formic acid or formic anhydride to introduce the formylamino group. The reaction conditions generally involve refluxing the reactants in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Dihedral Angles : Smaller dihedral angles (e.g., 7.1°–8.13°) between the thiophene core and substituent planes suggest minimal steric hindrance, favoring planar conformations critical for intermolecular interactions .

- Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O bonds forming S(6) motifs, stabilizing the molecular conformation. The pyridine derivative also forms R₂²(16) rings via C–H⋯O interactions, enhancing crystal packing .

- Structural Disorder : Cyclohexene ring disorder is common, particularly in analogs with bulky substituents (e.g., benzamido, pyridine-carboxamido), attributed to dynamic conformational flexibility .

Crystallographic and Computational Tools

- Refinement Software : SHELXL97 and SHELXS97 are widely used for structure solution and refinement, ensuring accurate modeling of disorder and hydrogen bonding .

- Visualization : ORTEP-3 and WinGX facilitate graphical representation of molecular geometry and crystallographic data .

Functional Implications

- Bioactivity Potential: While direct biological data are absent, analogs like the chloroacetyl derivative (CAS 60442-41-3) may exhibit enhanced reactivity due to electrophilic chloro groups, suggesting utility in prodrug design .

- Solubility and Reactivity : The formyl group’s small size (compared to benzamido or pyridine-carboxamido) likely improves solubility in polar solvents, advantageous for pharmaceutical applications.

Biological Activity

Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.32 g/mol. The compound features a benzothiophene core structure and includes a formylamino group at the second position and an ethyl ester at the carboxylate group. It appears as a white to yellow powder with a melting point ranging from 114°C to 117°C.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzothiophene have been shown to possess antimicrobial activity against various bacterial strains. In one study, certain derivatives demonstrated effectiveness comparable to established antibiotics .

Analgesic Effects

Preliminary studies suggest that compounds related to this compound may exhibit analgesic properties. A study utilizing the "hot plate" method on mice indicated that similar compounds provided analgesic effects that surpassed those of conventional analgesics like metamizole .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Research on related compounds has shown promising results in reducing inflammation in animal models. For example, thienopyrimidine derivatives derived from tetrahydrobenzothiophenes were found to significantly decrease inflammatory markers in vivo .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Initial findings suggest that this compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions could potentially involve binding to enzyme active sites or receptor sites relevant to therapeutic targets.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Study Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Similar Tetrahydrobenzothiophene Derivative | Analgesic | |

| Thienopyrimidine Derivative | Anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Analgesic Activity

In an experimental setup involving mice subjected to thermal pain tests, derivatives of this compound exhibited substantial analgesic effects. The efficacy was measured against control groups receiving saline and metamizole.

Q & A

Basic Research Questions

Q. What synthetic protocols are established for preparing Ethyl 2-(formylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodology :

- React ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formyl chloride in chloroform under reflux (9–12 hours).

- Purify via recrystallization from ethanol to obtain colorless prisms .

- Key Considerations :

- Monitor reaction progress using TLC.

- Optimize solvent volume to avoid premature crystallization.

Q. How is the crystal structure of this compound characterized?

- Experimental Design :

- Use single-crystal X-ray diffraction (Bruker Kappa APEXII CCD diffractometer) with Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures using SHELXL-97, applying anisotropic displacement parameters for non-H atoms .

- Data Interpretation :

- Analyze disorder in the cyclohexene ring using the EADP instruction in SHELXL to refine site occupation factors (e.g., 0.641:0.359) .

Q. What structural motifs are consistently observed in its crystal packing?

- Findings :

- Intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif (Fig. 1).

- Dihedral angles between the benzothiophene core and substituents range from 1.25° to 8.61°, indicating near-planar conformations .

- Table 1 : Hydrogen Bond Parameters

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1⋯O1 | 0.86 | 2.09 | 2.723 | 130.5 |

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexene ring be resolved computationally?

- Methodology :

- Apply the EADP (Equal Atomic Displacement Parameters) constraint in SHELXL to model disordered methylene groups.

- Refine site occupation factors iteratively using high-resolution data (e.g., 0.691:0.309 for split positions) .

- Validation :

- Cross-check residual electron density maps post-refinement to ensure no artifacts remain.

Q. What strategies validate hydrogen-bonding networks in related derivatives?

- Graph Set Analysis :

- Use Etter’s formalism to classify motifs (e.g., S(6) for intramolecular bonds, R²₂(16) for intermolecular interactions).

- Compare with analogs like ethyl 2-(pyridine-4-carboxamido)-benzothiophene derivatives to identify substitution effects .

- Table 2 : Comparative Hydrogen Bonding in Derivatives

| Compound | Motif Type | D⋯A (Å) | Functional Group Impact |

|---|---|---|---|

| Formylamino derivative | S(6) | 2.723 | Planar ester alignment |

| Pyridine-carboxamido | R²₂(16) | 3.112 | Steric hindrance from pyridine |

Q. How do substituents influence conformational flexibility?

- Case Study :

- Compare dihedral angles between the formylamino derivative (8.61° ring B/ester tilt) and benzamido analogs (7.1° tilt).

- Substituent bulk (e.g., benzamido vs. formylamino) alters torsional strain and packing efficiency .

- Computational Support :

- Perform DFT calculations (e.g., Gaussian 16) to model energy barriers for ring rotation.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.